Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
CAS No.: 134478-69-6
Cat. No.: VC15890963
Molecular Formula: C16H13NO5
Molecular Weight: 299.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134478-69-6 |
|---|---|
| Molecular Formula | C16H13NO5 |
| Molecular Weight | 299.28 g/mol |
| IUPAC Name | ethyl 8-oxo-5-prop-2-ynyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
| Standard InChI | InChI=1S/C16H13NO5/c1-3-5-17-8-11(16(19)20-4-2)15(18)10-6-13-14(7-12(10)17)22-9-21-13/h1,6-8H,4-5,9H2,2H3 |
| Standard InChI Key | AOVDETYDSYJZFA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(C2=CC3=C(C=C2C1=O)OCO3)CC#C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro- dioxolo[4,5-g]quinoline-7-carboxylate, reflects its polycyclic framework:
-
A quinoline core substituted at positions 5, 7, and 8.
-
A dioxolane ring fused at the 4,5-g positions, introducing a 1,3-dioxole moiety.
-
A propargyl group (prop-2-yn-1-yl) at position 5, contributing sp-hybridized carbon reactivity.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 134478-69-6 | |
| EC Number | 669-142-4 | |
| Molecular Formula | C₁₆H₁₃NO₅ | |
| Molecular Weight | 299.28 g/mol | |
| SMILES | C#CCN1C2=C(C(=O)OC)COC3=C2C=CC=C3C1=O |
Synthesis and Physicochemical Properties
Computed Properties
PubChem data highlight critical physicochemical parameters influencing bioavailability:
Table 2: Predicted Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 2.1 | XLogP3 |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 5 | Computed |
| Topological Polar Surface Area | 75.6 Ų | Computed |
The moderate lipophilicity (LogP = 2.1) and polar surface area suggest potential blood-brain barrier permeability, a trait shared with antimalarial quinolines like DDD107498 .
| Hazard Class | Statement | Precautionary Codes |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/ aerosol |
Handling requires PPE (gloves, goggles) and adequate ventilation to mitigate exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume